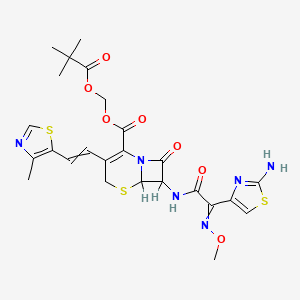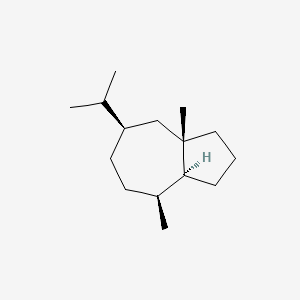
Hydromorphonhydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hydromorphonhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht wegen seiner Wirkungen auf Opioidrezeptoren und seiner Rolle bei der Schmerzmodulation.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an Opioidrezeptoren im zentralen Nervensystem, hauptsächlich an die Mu-Opioidrezeptoren. Diese Bindung hemmt die aufsteigenden Schmerzbahnen und verändert die Wahrnehmung und Reaktion auf Schmerzen. Zusätzlich verursacht es eine generalisierte Depression des zentralen Nervensystems, was zu Analgesie, Sedierung und Atemdepression führt .
Wirkmechanismus
Target of Action
Hydromorphone hydrochloride, a semi-synthetic hydrogenated ketone derivative of morphine, primarily targets the mu-opioid receptors in the brain and stomach . These receptors play a crucial role in the perception of pain and the body’s response to it .
Mode of Action
Hydromorphone hydrochloride functions as an opioid agonist . It binds to the mu-opioid receptors, exerting its analgesic effects primarily through this interaction . As a full agonist, hydromorphone hydrochloride’s effects increase with higher dosages .
Biochemical Pathways
The analgesic properties of hydromorphone hydrochloride stem from its interaction with the mu-opioid receptors, leading to a decrease in the perception of pain . Additionally, hydromorphone hydrochloride also exerts its effects centrally at the medulla level, leading to respiratory depression and cough suppression .
Pharmacokinetics
When administered orally, hydromorphone hydrochloride is absorbed mainly in the upper small intestine . It undergoes extensive first-pass metabolism in the liver, with more than 95% of the dose metabolized to hydromorphone-3-glucuronide . Only a small amount of the hydromorphone hydrochloride dose is excreted unchanged in the urine . The immediate-release version of hydromorphone hydrochloride reaches its peak concentration after 30-60 minutes, while the extended-release version reaches the peak concentration after 9 hours .
Result of Action
The primary molecular and cellular effect of hydromorphone hydrochloride is the reduction of pain. By binding to the mu-opioid receptors, it interrupts the way nerves signal pain between the brain and the body . This results in strong pain-relieving effects . Other effects include respiratory depression due to direct action on brain stem respiratory centers , and miosis (constriction of the pupils), even in total darkness .
Action Environment
Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of hydromorphone hydrochloride. For instance, concomitant use of hydromorphone hydrochloride with benzodiazepines, alcohol, marijuana, other forms of cannabis, or street drugs can cause severe drowsiness, decreased awareness, breathing problems, coma, and death . Furthermore, serotonergic drugs can result in serotonin syndrome when used concurrently with hydromorphone hydrochloride .
Biochemische Analyse
Biochemical Properties
Hydromorphone hydrochloride functions as a full opioid agonist, primarily interacting with the mu-opioid receptors in the central nervous system. These receptors are G-protein coupled receptors that mediate the effects of endogenous opioids. Hydromorphone hydrochloride binds to these receptors, leading to the inhibition of adenylate cyclase, a decrease in cAMP levels, and subsequent reduction in the release of neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . This interaction results in analgesia, euphoria, and sedation.
Cellular Effects
Hydromorphone hydrochloride exerts significant effects on various cell types, particularly neurons. By binding to mu-opioid receptors on neuronal cells, it inhibits the release of neurotransmitters, thereby modulating pain perception and response. This compound also affects cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell survival and apoptosis . Additionally, hydromorphone hydrochloride can influence gene expression by altering the transcription of genes associated with pain and stress responses.
Molecular Mechanism
At the molecular level, hydromorphone hydrochloride acts by binding to the mu-opioid receptors, which are predominantly located in the brain and spinal cord. This binding triggers a conformational change in the receptor, activating the associated G-proteins. The activated G-proteins then inhibit adenylate cyclase, reducing the production of cAMP. This cascade of events leads to the opening of potassium channels and closing of calcium channels, resulting in hyperpolarization of the neuron and decreased neuronal excitability . The overall effect is a reduction in pain transmission and perception.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydromorphone hydrochloride can vary over time. The compound is known to have a rapid onset of action, with peak plasma concentrations achieved within 30 minutes to an hour after administration . The duration of its analgesic effects typically lasts for 4 to 5 hours. Over time, repeated administration can lead to tolerance, where higher doses are required to achieve the same level of pain relief. Additionally, hydromorphone hydrochloride is subject to metabolic degradation, primarily through glucuronidation in the liver, which can affect its stability and efficacy .
Dosage Effects in Animal Models
In animal models, the effects of hydromorphone hydrochloride vary with dosage. At low doses, it provides effective pain relief with minimal side effects. At higher doses, it can cause significant adverse effects, including respiratory depression, sedation, and gastrointestinal disturbances . Studies in cats and dogs have shown that hydromorphone hydrochloride can induce emesis at higher doses, and its analgesic effects are dose-dependent .
Metabolic Pathways
Hydromorphone hydrochloride is primarily metabolized in the liver through glucuronidation, forming hydromorphone-3-glucuronide . This metabolic pathway involves the enzyme UDP-glucuronosyltransferase-2B7 (UGT2B7). The metabolite is then excreted in the urine. The metabolism of hydromorphone hydrochloride can be influenced by factors such as liver function and the presence of other medications that affect enzyme activity .
Transport and Distribution
Hydromorphone hydrochloride is distributed throughout the body, with a volume of distribution of approximately 4 L/kg . It is about 8-19% bound to plasma proteins, which facilitates its transport in the bloodstream. The compound crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system. Hydromorphone hydrochloride is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion .
Subcellular Localization
The subcellular localization of hydromorphone hydrochloride is primarily within the central nervous system, where it binds to mu-opioid receptors on the cell membranes of neurons . This localization is crucial for its analgesic effects, as it allows the compound to modulate neuronal activity and neurotransmitter release. The binding of hydromorphone hydrochloride to these receptors can also influence intracellular signaling pathways and gene expression, further contributing to its pharmacological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydromorphone hydrochloride is synthesized from morphine through a series of chemical reactions. The primary steps involve the hydrogenation of morphine to produce dihydromorphine, followed by oxidation to form hydromorphone. The final step involves the conversion of hydromorphone to its hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of hydromorphone hydrochloride involves the use of high-pressure hydrogenation reactors and controlled oxidation processes. The purity and yield of the final product are critical, and stringent quality control measures are implemented to ensure consistency and safety .
Analyse Chemischer Reaktionen
Reaktionstypen: Hydromorphonhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von Dihydromorphin in Hydromorphon.
Reduktion: Hydrierung von Morphin zu Dihydromorphin.
Substitution: Bildung des Hydrochloridsalzes aus Hydromorphon.
Häufige Reagenzien und Bedingungen:
Oxidation: Umfasst typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Wasserstoffgas in Gegenwart eines Palladium- oder Platinkatalysators.
Substitution: Salzsäure wird verwendet, um das Hydrochloridsalz zu bilden.
Hauptprodukte:
Oxidation: Hydromorphon.
Reduktion: Dihydromorphin.
Substitution: this compound.
Vergleich Mit ähnlichen Verbindungen
Hydromorphonhydrochlorid wird oft mit anderen Opioidanalgetika wie Morphin, Oxycodon und Fentanyl verglichen. Hier sind einige wichtige Vergleiche:
Morphin: this compound ist potenter und hat einen schnelleren Wirkungseintritt als Morphin.
Oxycodon: Beide werden bei starken Schmerzen eingesetzt, aber this compound gilt im Allgemeinen als potenter.
Fentanyl: Fentanyl ist potenter als this compound und wird oft in der Anästhesie eingesetzt.
Ähnliche Verbindungen:
- Morphin
- Oxycodon
- Fentanyl
- Tramadol
- Gabapentin
Die einzigartige Kombination aus Potenz, schnellem Wirkungseintritt und Wirksamkeit bei der Schmerzbehandlung macht this compound zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.
Eigenschaften
IUPAC Name |
(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,16,19H,3,5-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHILEZUETWRSHC-NRGUFEMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991291 | |
| Record name | Hydromorphone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71-68-1 | |
| Record name | Hydromorphone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydromorphone hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydromorphone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydromorphone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROMORPHONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L960UP2KRW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-amino-N-[(1S,2R,3R,4R,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1232431.png)




![3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B1232439.png)
![2-bromo-N-(2-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B1232440.png)

![[(9E)-8-Acetyloxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylprop-2-enoate](/img/structure/B1232444.png)
![N-[1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]acetamide](/img/structure/B1232445.png)
